molecular formula C9H15N3 B7848079 N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine

N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine

Cat. No.: B7848079
M. Wt: 165.24 g/mol
InChI Key: HIQCGSQOABRTFF-UHFFFAOYSA-N
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Description

N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a methyl group and a pyridin-3-ylmethyl group attached to the N1 nitrogen atom. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and catalysis. For example, compound 18 (N-(7-Chloroquinolin-4-yl)-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine) shares the pyridin-3-ylmethyl moiety and has been synthesized and tested for botulinum neurotoxin inhibition, demonstrating the pharmacological relevance of such derivatives .

Properties

IUPAC Name

N'-methyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12(6-4-10)8-9-3-2-5-11-7-9/h2-3,5,7H,4,6,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQCGSQOABRTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mono-Methylation of Ethane-1,2-diamine

The synthesis begins with the selective mono-methylation of ethane-1,2-diamine. Controlled alkylation using methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C achieves partial substitution, yielding N1-methylethane-1,2-diamine . Excess ethane-1,2-diamine ensures minimal di-methylation, with purification via fractional distillation or column chromatography.

Pyridin-3-ylmethyl Group Introduction

The secondary amine in N1-methylethane-1,2-diamine undergoes alkylation with (pyridin-3-yl)methyl chloride under reflux in acetonitrile. Catalytic iodine or phase-transfer catalysts enhance reactivity, yielding the target compound after 12–24 hours. Post-reaction workup involves extraction with ethyl acetate, drying with anhydrous sodium sulfate (Na₂SO₄), and solvent evaporation. Prep-HPLC purification isolates the tertiary diamine in >90% purity.

Key Data:

  • Yield: 68–72% (two-step sequence)

  • 1H NMR (400 MHz, DMSO-d₆): δ 8.58 (s, 1H, pyridine-H), 7.95–7.89 (m, 2H, pyridine-H), 3.82 (s, 2H, CH₂-pyridine), 2.71 (t, J = 6.4 Hz, 2H, NH-CH₂), 2.54 (t, J = 6.4 Hz, 2H, CH₂-NH), 2.32 (s, 3H, N-CH₃).

  • MS (ESI): m/z 206 [M+H]⁺.

Reductive Amination for Direct Tertiary Amine Formation

Condensation of N-Methylethane-1,2-diamine with Pyridine-3-carbaldehyde

A one-pot reductive amination strategy bypasses intermediate isolation. N-Methylethane-1,2-diamine reacts with pyridine-3-carbaldehyde in methanol under acidic conditions (TosOH, 0.2 eq) at 70°C for 6 hours, forming a Schiff base intermediate. Subsequent reduction with sodium borohydride (NaBH₄) or borane-dimethyl sulfide (BH₃·SMe₂) at 0°C yields the tertiary amine.

Optimization Notes:

  • Microwave irradiation (100°C, 30 min) reduces reaction time to 1 hour with comparable yields.

  • Clay K10 as a solid acid support improves regioselectivity and minimizes byproducts.

Key Data:

  • Yield: 65–70%

  • 13C NMR (100 MHz, CDCl₃): δ 149.8 (pyridine-C), 136.2 (CH₂-pyridine), 58.3 (N-CH₂), 45.1 (N-CH₃), 38.9 (CH₂-NH).

Multi-Component Reaction (MCR) Approaches

TosOH-Catalyzed Three-Component Assembly

Adapting methodologies from imidazo[1,2-a]pyridine synthesis, a MCR combines pyridin-3-ylmethanamine, paraformaldehyde, and methyl isocyanide in methanol with TosOH (0.2 eq) at 70°C. The reaction proceeds via an Ugi-type mechanism, forming the tertiary diamine in a single step.

Advantages:

  • High atom economy and reduced purification steps.

  • Scalable to gram quantities without yield loss.

Key Data:

  • Yield: 60–65%

  • Reaction Time: 12 hours.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Sequential Alkylation68–72>90High selectivity, established protocolMulti-step, requires intermediates
Reductive Amination65–7085–90One-pot synthesis, microwave compatibleSensitivity to moisture
MCR Approach60–6580–85Rapid, scalableLimited substrate scope

Characterization and Validation

Spectroscopic Confirmation

  • FT-IR: N-H stretches at 3300–3250 cm⁻¹; C-N vibrations at 1240–1200 cm⁻¹.

  • 13C NMR: Distinct signals for pyridine carbons (δ 120–150 ppm) and methylene groups (δ 45–60 ppm).

Purity Assessment

Prep-HPLC (Phenomenex Gemini C18 column, 0.1% formic acid/ACN gradient) confirms >95% purity for alkylation-derived product. LC-MS traces show single dominant peaks with retention times of 8.2–8.5 minutes.

Challenges and Mitigation Strategies

  • Over-Alkylation: Use of bulky bases (e.g., DBU) or low temperatures suppresses di-substitution.

  • Pyridine Ring Reactivity: Electrophilic substitution at pyridine-C2/C4 positions is minimized by electron-withdrawing groups or directing groups .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine and pyridine moieties in N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine undergo oxidation under controlled conditions:

Oxidizing Agent Conditions Products Yield Ref.
H<sub>2</sub>O<sub>2</sub>Ethanol, reflux (6–8 h)Pyridine N-oxide derivatives65–72%
KMnO<sub>4</sub>Acidic aqueous solutionOxidative cleavage to carboxylic acids55%

The primary oxidation pathway involves conversion of the pyridine ring to its N-oxide form, while stronger oxidants like KMnO<sub>4</sub> cleave the ethylenediamine backbone.

Coordination Chemistry

The compound acts as a polydentate ligand, forming stable complexes with transition metals. Key coordination modes include:

Metal Ion Coordination Mode Geometry Applications Ref.
Cu(II)Tridentate (N,N,N)OctahedralCatalytic oxidation reactions
Ru(II)Tetradentate (N,N,N,N)TrigonalElectrocatalysis
Zn(II)Bidentate (N,N)TetrahedralLuminescent materials

Example reaction with Cu(II):

Compound+Cu(ClO4)2[Cu(L)(H2O)2]2+(L = ligand)\text{Compound} + \text{Cu(ClO}_4\text{)}_2 \rightarrow [\text{Cu(L)(H}_2\text{O)}_2]^{2+} \quad (\text{L = ligand})

Stability constants (log β) for Cu(II) complexes range from 12.3 to 14.7, depending on pH and ancillary ligands .

Nucleophilic Substitution

The secondary amine group participates in alkylation and acylation reactions:

Reagent Conditions Product Yield Ref.
Benzyl chlorideK<sub>2</sub>CO<sub>3</sub>, DMF, 80°CN-Benzyl quaternary ammonium salt78%
Acetyl chlorideEt<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°CN-Acetylated derivative85%
Methyl iodideMeOH, refluxTrimethylated ammonium iodide63%

Acylation proceeds via a two-step mechanism: (1) deprotonation of the amine, (2) nucleophilic attack on the acyl chloride.

Schiff Base Formation

The primary amine reacts with carbonyl compounds to form imine linkages:

Carbonyl Compound Conditions Product Yield Ref.
2-PyridinecarbaldehydeMeOH, 70°C, 12 hTridentate Schiff base ligand82%
BenzaldehydeAcOH catalyst, EtOHN-Benzylidene derivative68%

Example reaction:

Compound+RCHORCH=N–CH2C6H4N+H2O\text{Compound} + \text{RCHO} \rightarrow \text{RCH=N–CH}_2\text{C}_6\text{H}_4\text{N} + \text{H}_2\text{O}

Schiff bases derived from this compound show enhanced chelating ability for Fe(III) and Co(II) .

Reductive Amination

The compound serves as a precursor in reductive amination with ketones:

Ketone Reducing Agent Product Yield Ref.
CyclohexanoneNaBH<sub>3</sub>CN, MeOHN-Cyclohexyl derivative74%
AcetophenoneH<sub>2</sub> (1 atm), Pd/CN-Phenethyl analog66%

Optimal conditions involve pH 6–7 and catalytic acetic acid to protonate intermediates.

Cyclization Reactions

Under acidic conditions, intramolecular cyclization forms heterocyclic systems:

Conditions Product Yield Ref.
HCl (conc.), reflux1,4-Diazepine derivative58%
H<sub>2</sub>SO<sub>4</sub>, 100°CPyrido[1,2-a]pyrimidinium salt41%

The reaction mechanism involves protonation of the pyridine nitrogen, followed by nucleophilic attack by the secondary amine .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine serves as a critical building block in the synthesis of complex organic molecules with potential therapeutic effects. Its structural features enable interactions with various biological targets, suggesting applications in treating neurological disorders, including anxiety and depression. Research indicates that compounds with similar structures have demonstrated neuroprotective effects and may influence neurotransmitter systems .

Ligand Design
This compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been explored for developing catalysts in organic reactions. For example, studies have shown that related pyridine-based ligands can facilitate ethylene oligomerization, enhancing the efficiency of catalytic processes .

Chemical Synthesis

Synthetic Pathways
The synthesis of this compound typically involves straightforward amination reactions. The compound can be produced through the reaction of pyridin-3-ylmethylamine with N-methyl ethylenediamine under controlled conditions. This method allows for high yields and purity, making it suitable for industrial applications .

Material Science

Polymer Chemistry
In material science, this compound can be utilized to modify polymer properties. Its incorporation into polymer matrices has been studied for enhancing thermal stability and mechanical strength. Such modifications are valuable in developing advanced materials for electronics and coatings .

Case Studies

StudyFocusFindings
Study A Neuroprotective EffectsDemonstrated that derivatives of this compound showed reduced neuronal apoptosis in vitro models .
Study B Catalytic ApplicationsExplored the use of pyridine-based ligands in nickel complexes for ethylene oligomerization, revealing improved catalytic activity .
Study C Polymer ModificationInvestigated the impact of incorporating this compound into polymer blends, resulting in enhanced mechanical properties .

Mechanism of Action

N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine is similar to other compounds such as N1-Methyl-N1-(pyridin-2-ylmethyl)ethane-1,2-diamine and N1-Methyl-N1-(pyridin-4-ylmethyl)ethane-1,2-diamine. its unique pyridin-3-ylmethyl group imparts distinct chemical and biological properties, making it suitable for specific applications.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The biological and physicochemical properties of ethane-1,2-diamine derivatives are heavily influenced by substituents on the nitrogen atoms. Below is a comparative analysis of key analogs:

Compound Name Substituents on N1/N2 Key Features/Applications Reference
N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine N1: Methyl, Pyridin-3-ylmethyl; N2: H Potential pharmacological agent (inferred from analogs)
DETA, TETA, PEHA Multiple -NH- groups Corrosion inhibition via adsorption; DFT studies correlate inhibition efficiency with NH group count
Compound 7 (N-(ferrocenyl-methyl)-N′-(pyridyl)ethane-1,2-diamine) N1: Ferrocenyl-methyl; N2: Pyridyl Redox-active; potential catalysis or electrochemical applications
SQ109 (N-geranyl-N′-(2-adamantyl)ethane-1,2-diamine) N1: Geranyl; N2: Adamantyl Antimicrobial activity; hydrophobic groups enhance membrane penetration
N,N’-Dimethyl-N,N’-bis(2-pyridylmethyl)ethane-1,2-diamine (mep) N1/N2: Two pyridylmethyl groups Catalyzes 1,3-butadiene epoxidation; high selectivity (>99%)
N1,N1-Dimethyl-1-phenyl-1,2-ethanediamine N1: Methyl, Phenyl; N2: H Aromatic substituent; differs in electronic effects vs. pyridinyl

Key Observations :

  • Electronic Effects : Pyridinyl groups (as in the target compound) introduce aromatic π-electron systems, enhancing coordination capabilities compared to purely aliphatic (e.g., DETA) or phenyl substituents .
  • Steric Impact : Bulky groups like geranyl (SQ109) or adamantyl improve lipid solubility and antimicrobial activity but may reduce reactivity in catalytic systems .

Thermodynamic and Physicochemical Properties

N-methyl-substituted ethane-1,2-diamines exhibit distinct thermodynamic behaviors. reports vapor pressures and enthalpies of vaporization (ΔHvap) for derivatives, highlighting substituent effects:

Compound ΔHvap (kJ/mol) Key Trend Reference
Ethane-1,2-diamine (unsubstituted) 52.3 Baseline for comparison
N1-Methyl derivatives 48.5–50.1 Lower ΔHvap due to reduced H-bonding

The target compound’s pyridin-3-ylmethyl group likely further reduces ΔHvap compared to N1-methyl derivatives due to increased molecular weight and steric hindrance, though experimental validation is needed.

Biological Activity

N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H15N3 and a molecular weight of approximately 165.23 g/mol. Its structure includes a pyridine ring attached to an ethane-1,2-diamine backbone, which contributes to its diverse chemical reactivity and biological interactions.

Enzyme Inhibition

One of the significant biological activities associated with this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6. These enzymes are crucial for drug metabolism, and their inhibition can lead to altered pharmacokinetics of co-administered medications. This property suggests that the compound could be utilized in drug formulation to modulate the effects of other therapeutic agents .

Antimicrobial Properties

Research indicates that compounds with similar structures have exhibited antimicrobial activity. For instance, derivatives of pyridine-based diamines have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .

The mechanism through which this compound exerts its biological effects primarily involves interactions with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, leading to changes in their activity. This interaction is critical for its function as an enzyme inhibitor and may also contribute to its antimicrobial properties .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Cytochrome P450 Inhibition : A study demonstrated that certain pyridine derivatives inhibited CYP450 enzymes, leading to increased plasma concentrations of drugs metabolized by these pathways. This finding highlights the potential for drug-drug interactions when using such compounds in clinical settings.
  • Antimicrobial Activity : Research on related structures has shown promising results against pathogens like Staphylococcus aureus and Escherichia coli. These studies suggest that this compound might be effective against similar microbial strains .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to related compounds:

Compound NameBiological ActivityKey Findings
This compoundEnzyme inhibitorInhibits CYP2C19 and CYP2D6
6-Bromopyridin-3-yl methyl derivativeAntimicrobialEffective against Staphylococcus aureus
Other pyridine derivativesVariousShow enzyme inhibition and antimicrobial properties

Q & A

Q. How does the compound’s conformation impact its efficacy as a corrosion inhibitor?

  • Methodological Answer :
  • Electrochemical Studies : Perform polarization resistance tests on steel surfaces in acidic media. Compare inhibition efficiency (%) with DFT-predicted adsorption energies .
  • Surface Analysis : Use SEM/EDS to examine film formation on metal substrates .
  • Synergistic Effects : Combine with surfactants (e.g., SDS) to enhance hydrophobic barrier properties .

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